
6-Methyl-1h-indazole-3-carboxamide
描述
6-Methyl-1h-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1h-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate. This intermediate undergoes further reactions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimized procedures to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, such as copper or palladium catalysis, to facilitate the cyclization process .
化学反应分析
Types of Reactions
6-Methyl-1h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
科学研究应用
Antitumor Activity
Recent studies have highlighted the potential of 6-Methyl-1H-indazole-3-carboxamide derivatives in cancer treatment. For instance, a study published in the International Journal of Molecular Sciences demonstrated that a derivative of this compound exhibited significant inhibitory effects on the K562 cell line, a model for chronic myelogenous leukemia (CML). The compound showed an IC50 value of 5.15 µM, indicating strong antitumor activity while maintaining low cytotoxicity against normal cells (IC50 = 33.2 µM) .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
6o | K562 | 5.15 | 6.45 |
Control | HEK-293 | 33.20 | - |
The mechanism of action appears to involve the modulation of apoptosis pathways, specifically through the inhibition of Bcl-2 family proteins and the p53/MDM2 interaction, leading to increased apoptosis in cancer cells .
Neurological Applications
This compound has also been studied for its effects on nicotinic acetylcholine receptors, which are crucial in various neurological disorders. Research indicates that compounds derived from indazole-3-carboxamide can act as agonists or partial agonists at the nicotinic α7 receptor, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia .
Table 2: Neurological Applications
Condition | Mechanism of Action | Reference |
---|---|---|
Alzheimer's Disease | Agonist at nicotinic α7 receptors | |
Schizophrenia | Modulation of cholinergic signaling |
These findings suggest that targeting nicotinic receptors with indazole derivatives could provide new avenues for treating neurodegenerative diseases.
MAPKAP Kinase Inhibition
Another significant application of this compound is its role as an inhibitor of MAPKAP kinases, which are implicated in various disease states including cancer and inflammatory conditions. Compounds with this structure have been shown to modulate cellular processes such as cell division by inhibiting MAPKAP kinase activity, thereby presenting potential therapeutic strategies for diseases mediated by these kinases .
Table 3: MAPKAP Kinase Inhibition
Compound Structure | Target Kinase | Potential Application |
---|---|---|
Indazole-3-carboxamide | MAPKAP-K2 | Cancer therapy |
Indazole derivatives | CDK kinases | Anti-inflammatory treatments |
Synthetic Cannabinoids
This compound has also been investigated as a synthetic cannabinoid receptor agonist. Research indicates that certain derivatives can activate both CB1 and CB2 cannabinoid receptors, which may have implications for pain management and other therapeutic areas .
Table 4: Cannabinoid Receptor Activity
Compound | Receptor Target | Potency |
---|---|---|
AB-FUBINACA | CB1 | High |
APP-CHMINACA | CB2 | Moderate |
Case Studies and Future Directions
Several case studies have documented the efficacy of various derivatives of this compound in preclinical settings. These studies underscore the compound's versatility as a scaffold for drug development across multiple therapeutic areas.
Future research should focus on:
- Further elucidating the molecular mechanisms underlying its antitumor and neurological effects.
- Conducting clinical trials to assess safety and efficacy in humans.
- Exploring additional modifications to enhance selectivity and potency against specific targets.
作用机制
The mechanism of action of 6-Methyl-1h-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
相似化合物的比较
Similar Compounds
1H-Indazole-3-carboxamide: Similar structure but lacks the methyl group at the 6th position.
2H-Indazole-3-carboxamide: Another isomer with different tautomeric form.
Niraparib: An indazole derivative used as an anticancer drug.
Uniqueness
6-Methyl-1h-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and specificity towards certain enzymes. This makes it a valuable compound for targeted drug design and development .
生物活性
6-Methyl-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the indazole class of compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is C₉H₈N₄O, and it features a methyl group at the 6-position and a carboxamide functional group at the 3-position. This structure is pivotal in determining its biological activity.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Kinases : It has been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), which is implicated in cancer progression. In vitro studies demonstrated an IC₅₀ value of 9.8 nM for PAK1 inhibition, showcasing its potency and selectivity against a panel of kinases .
- Antitumor Activity : A study reported that derivatives of indazole, including this compound, exhibit significant antitumor properties. For instance, one derivative showed an IC₅₀ value of 5.15 µM against the K562 cell line, with selective toxicity towards normal cells (HEK-293) at an IC₅₀ of 33.2 µM .
Antitumor Activity
The antitumor efficacy of this compound was evaluated through various assays:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
K562 | 5.15 | Induces apoptosis via Bcl-2 family modulation |
HEK-293 | 33.2 | Selective toxicity |
Apoptosis Analysis : The compound induced apoptosis in K562 cells in a dose-dependent manner, confirmed by Annexin V-FITC/PI detection assays, which showed increased rates of early and late apoptosis .
Cell Cycle Analysis : Treatment with the compound resulted in an increased proportion of cells in the G0/G1 phase, indicating a blockade in cell cycle progression .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
Microorganism | Activity | Mechanism |
---|---|---|
Candida albicans | Inhibitory | Disruption of cell membrane integrity |
Candida glabrata | Inhibitory | Targeting ergosterol biosynthesis |
In vitro tests revealed that this compound exhibited antifungal activity against various strains, suggesting its potential as an antifungal agent .
Antiprotozoal Activity
The compound has shown efficacy against protozoan infections:
Protozoan Species | IC₅₀ (µM) |
---|---|
Entamoeba histolytica | <0.740 |
Giardia intestinalis | <0.740 |
The results indicated that modifications to the indazole scaffold significantly enhanced activity against these protozoa .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study on PAK1 inhibitors demonstrated that derivatives including this compound could suppress tumor cell migration and invasion without affecting overall tumor growth, indicating a targeted approach to cancer therapy .
- Antifungal Development : Research into indazole derivatives revealed that structural modifications could enhance antifungal potency against resistant strains, positioning compounds like this compound as candidates for further development .
属性
IUPAC Name |
6-methyl-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPDULHZVFFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。